N-ブチルメタクリルアミド

概要

説明

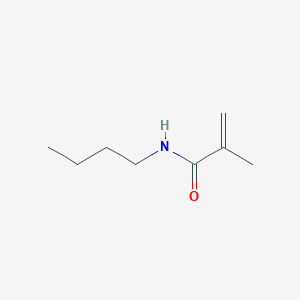

N-Butylmethacrylamide is an organic compound with the molecular formula C8H15NO. It is a derivative of methacrylamide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties .

科学的研究の応用

N-Butylmethacrylamide has a wide range of applications in scientific research:

Polymer Chemistry: It is used to synthesize polymers with specific properties such as thermal stability, mechanical strength, and flame retardancy.

Materials Science: It is used in the development of nanocomposites and other advanced materials.

Biology and Medicine: It is used in the development of drug delivery systems and biomedical devices due to its biocompatibility.

作用機序

Target of Action

N-Butylmethacrylamide (n-BMA) is a versatile, plasticizing methacrylate monomer . It primarily targets a wide range of organic and inorganic substances, entering into the reaction of accession with them . It is used in the production of homopolymers, copolymers, and products that we see and use in everyday life .

Mode of Action

N-Butylmethacrylamide interacts with its targets to form various products. As a homopolymer, it is used in adhesives and as a polymeric plasticizer for harder resins . When copolymerized with other monomers, such as methyl methacrylate (MMA), it exhibits enhanced flexibility and toughness without the need for a plasticizer .

Biochemical Pathways

For instance, it can form copolymers with MMA, resulting in materials with enhanced flexibility and toughness .

Pharmacokinetics

It is known that the compound is a clear, colorless liquid with a faint ester-like odor .

Result of Action

The action of N-Butylmethacrylamide results in a variety of effects at the molecular and cellular levels. It imparts a distinct combination of properties associated with high-quality paint and coatings, such as weatherability, UV resistance, transparency, non-yellowing characteristics, flexibility, toughness, durability, compatibility with a wide variety of resin systems and solvents, and adhesion to a wide variety of substrates .

Action Environment

The action, efficacy, and stability of N-Butylmethacrylamide can be influenced by environmental factors. For instance, it demonstrates flexibility, durability, UV, and moisture resistance in exterior decorative paints and automotive finishes . It is classified as hazardous (flammable, skin irritant, sensitizing and toxic/harmful to aquatic life), but the chemical industry has handled it safely for more than 80 years .

生化学分析

Biochemical Properties

N-Butylmethacrylamide plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during polymerization processes. For instance, it can act as a substrate for polymerase enzymes, facilitating the formation of long polymer chains. Additionally, N-Butylmethacrylamide can interact with proteins that stabilize the polymer structure, ensuring the durability and flexibility of the final product .

Cellular Effects

N-Butylmethacrylamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation. Moreover, N-Butylmethacrylamide can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses . Its impact on cellular metabolism includes alterations in the production of metabolic intermediates and energy molecules.

Molecular Mechanism

At the molecular level, N-Butylmethacrylamide exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, N-Butylmethacrylamide may inhibit the activity of enzymes involved in the degradation of polymers, thereby increasing the stability of the polymer product . Additionally, it can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Butylmethacrylamide can change over time. The stability and degradation of N-Butylmethacrylamide are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Butylmethacrylamide remains stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical properties . Long-term exposure to N-Butylmethacrylamide in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of N-Butylmethacrylamide vary with different dosages in animal models. At low doses, N-Butylmethacrylamide may enhance cellular functions such as adhesion and proliferation. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects.

Metabolic Pathways

N-Butylmethacrylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, N-Butylmethacrylamide is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, ensuring its proper localization within the cell . Additionally, binding proteins can facilitate the distribution of N-Butylmethacrylamide to various cellular compartments, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of N-Butylmethacrylamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, N-Butylmethacrylamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as the endoplasmic reticulum or mitochondria, can also impact its biochemical properties and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions

N-Butylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with butylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .

Industrial Production Methods

On an industrial scale, N-Butylmethacrylamide is produced using similar methods but with optimized conditions to increase yield and purity. The process involves the continuous addition of methacryloyl chloride to a solution of butylamine and triethylamine, followed by purification steps such as distillation or recrystallization to obtain the final product .

化学反応の分析

Types of Reactions

N-Butylmethacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(N-butylmethacrylamide), which is used in various applications.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form methacrylic acid and butylamine.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Substitution: Various alkylating agents or arylating agents can be used depending on the desired substitution.

Major Products Formed

Polymerization: Poly(N-butylmethacrylamide)

Hydrolysis: Methacrylic acid and butylamine

Substitution: Various substituted methacrylamides depending on the reagents used.

類似化合物との比較

Similar Compounds

- N-Methylmethacrylamide

- N-Ethylmethacrylamide

- N-Propylmethacrylamide

Comparison

N-Butylmethacrylamide is unique due to the presence of the butyl group, which provides greater flexibility and hydrophobicity compared to shorter alkyl groups like methyl, ethyl, or propyl. This makes it particularly useful in applications where these properties are desired, such as in the development of flexible and water-resistant materials .

生物活性

N-Butylmethacrylamide (BMA) is a methacrylate derivative that has garnered attention in various fields, particularly in biomedical applications. This article delves into the biological activity of BMA, focusing on its synthesis, properties, and potential applications based on recent research findings.

N-Butylmethacrylamide is characterized by its chemical structure, which consists of a methacrylamide group with a butyl substituent. The compound can be synthesized through radical polymerization techniques, often involving initiators such as azo compounds. The copolymerization of BMA with other monomers can yield materials with tailored properties for specific applications.

2.1 Cytotoxicity and Biocompatibility

Research indicates that BMA-based copolymers exhibit favorable biocompatibility profiles. For instance, studies have shown that poly(N-isopropylacrylamide-co-N-butylmethacrylamide) (P(NIPAAm-co-BMA)) hydrogels demonstrate low cytotoxicity when tested on various cell lines, including fibroblasts and mesenchymal stem cells (MSCs) . The cytotoxicity was evaluated using colony-forming assays, revealing no significant adverse effects on cell viability at concentrations up to 5 mg/mL.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 98 |

| 0.5 | 95 |

| 1.0 | 92 |

| 5.0 | 85 |

2.2 Antibacterial Activity

BMA has also been incorporated into antimicrobial formulations. For instance, chitosan-graft-poly(N-tert-butylacrylamide) composites have shown significant antibacterial activity against both gram-positive and gram-negative bacteria . The incorporation of neodymium into these composites enhanced their antibacterial properties, making them suitable for biomedical applications.

3.1 Cartilage Tissue Engineering

A notable application of BMA is in cartilage tissue engineering. In a study involving P(NIPAAm-co-NtBAAm)-grafted hyaluronan hydrogels, it was found that these materials supported the chondrogenic differentiation of MSCs. The expression of cartilage-related genes, such as Sox9, was significantly higher in cells cultured within the hydrogel compared to those in control conditions .

3.2 Synthesis and Characterization

The synthesis of BMA-based copolymers has been extensively studied to optimize their properties for biological applications. For example, the copolymerization of BMA with maleic anhydride resulted in materials that exhibited both temperature and pH sensitivity, which are beneficial for drug delivery systems . Characterization techniques such as FTIR and NMR confirmed the successful incorporation of functional groups necessary for biological interactions.

4. Conclusion

N-Butylmethacrylamide demonstrates promising biological activity, particularly in biocompatibility and antibacterial applications. Its versatility allows for the development of innovative materials suitable for tissue engineering and drug delivery systems. Ongoing research will further elucidate the mechanisms underlying its biological effects and expand its potential applications in medicine.

特性

IUPAC Name |

N-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWOOIHSXNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431800 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28384-61-4 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。